4-Chloro-2-(1H-pyrazol-3-yl)phenol
Overview
Description
The compound 4-Chloro-2-(1H-pyrazol-3-yl)phenol is a derivative of phenol featuring a pyrazole ring and a chlorine substituent. While the provided papers do not directly discuss this exact compound, they offer insights into similar compounds that can help infer properties and behaviors of the compound .
Synthesis Analysis
The synthesis of related compounds often involves regiospecific reactions, as seen in the synthesis of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and its corresponding methyl ester, which required single-crystal X-ray analysis for unambiguous structure determination . Similarly, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through a condensation/cyclisation reaction, indicating that such methods could potentially be applied to synthesize 4-Chloro-2-(1H-pyrazol-3-yl)phenol .
Molecular Structure Analysis
The molecular structure of compounds closely related to 4-Chloro-2-(1H-pyrazol-3-yl)phenol has been studied using density functional theory (DFT) and characterized by spectroscopic methods such as IR and UV-Visible spectroscopy . For instance, the molecular structure and luminescent properties of 4-Chloro-2,6-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenol were investigated, and the compound was found to have a planar benzene ring system with specific dihedral angles between the pyrazole rings .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives can be inferred from studies on similar compounds. For example, the azoic compounds obtained from 1H-5-amino-4-ethoxycarbonyl-3-methyl-pyrazole and phenols or phenolic derivatives through diazonium coupling reactions suggest that 4-Chloro-2-(1H-pyrazol-3-yl)phenol could also participate in similar reactions to form azo derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally similar to 4-Chloro-2-(1H-pyrazol-3-yl)phenol can be deduced from their spectroscopic data and theoretical calculations. For instance, the vibrational spectra and molecular parameters such as bond lengths and angles of related compounds have been calculated using DFT, which could be indicative of the properties of 4-Chloro-2-(1H-pyrazol-3-yl)phenol . Additionally, the luminescent properties of related compounds have been explored, suggesting that 4-Chloro-2-(1H-pyrazol-3-yl)phenol may also exhibit such properties .
Scientific Research Applications
Molecular Docking and Quantum Chemical Calculations
4-Chloro-2-(1H-pyrazol-3-yl)phenol has been studied in the context of molecular docking and quantum chemical calculations. For example, a similar compound (4-methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazole-1-yl]- 1, 3-thiazole-4-yl}phenol) has been analyzed using density functional theory (DFT), exploring its molecular structure, spectroscopic data, and biological effects through molecular docking results (Viji, Balachandran, Babiyana, Narayana, & Saliyan, 2020).
Synthesis and Antifungal Activity
Compounds structurally related to 4-Chloro-2-(1H-pyrazol-3-yl)phenol have been synthesized and assessed for their antifungal activities. For instance, pyrazolo[1,5-a]pyrimidines derivatives exhibited significant antifungal abilities against a range of phytopathogenic fungi (Zhang, Peng, Wang, Wang, & Zhang, 2016).
Luminescent Properties and Theoretical Studies
The luminescent properties of compounds like 4-Chloro-2,6-Bis[(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]phenol, a compound with structural similarities, have been studied. These studies include single-crystal X-ray diffraction and DFT optimization, which help understand the compound's luminescent behavior (Tang, Tao, Cheng, & Liu, 2014).
Hydrogen-Bonded Chains in Pyrazole Derivatives
The formation of hydrogen-bonded chains in molecules like 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone, which share structural features with 4-Chloro-2-(1H-pyrazol-3-yl)phenol, has been examined. These studies contribute to understanding the molecular interactions and crystal structure of such compounds (Trilleras, Quiroga, Cobo, Low, & Glidewell, 2005).
Antioxidant Effects in Radical-Induced Oxidation
Research has been conducted on the effects of pyrazoles as antioxidants in radical-induced oxidation of DNA, which includes compounds like 4-(1,5-diphenyl-1H-pyrazol-3-yl)phenol. These studies help in understanding the antioxidant capacities of these compounds and their behavior in different microenvironments (Li & Liu, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
4-chloro-2-(1H-pyrazol-5-yl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-6-1-2-9(13)7(5-6)8-3-4-11-12-8/h1-5,13H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGLUMYOLOAXJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC=NN2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401297402 | |
Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1H-pyrazol-3-yl)phenol | |
CAS RN |
18704-67-1 | |
Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18704-67-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018704671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Chloro-2-(1H-pyrazol-3-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401297402 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-chloro-2-(1H-pyrazol-3-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.635 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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